2',3'-Dichloro-5'-(difluoromethoxy)phenacyl chloride
Overview
Description
2’,3’-Dichloro-5’-(difluoromethoxy)phenacyl chloride is a synthetic organic compound with the molecular formula C9H5Cl3F2O2 and a molecular weight of 289.5 g/mol. This compound is characterized by the presence of two chlorine atoms, a difluoromethoxy group, and a phenacyl chloride moiety. It is extensively used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dichloro-5’-(difluoromethoxy)phenacyl chloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The difluoromethoxy group is introduced via nucleophilic substitution reactions, often using difluoromethyl ether as the reagent.
Phenacyl Chloride Formation: The final step involves the formation of the phenacyl chloride moiety, typically through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
In industrial settings, the production of 2’,3’-Dichloro-5’-(difluoromethoxy)phenacyl chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dichloro-5’-(difluoromethoxy)phenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms and the phenacyl chloride moiety can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various ether or ester derivatives, while oxidation and reduction can lead to the formation of different functional groups on the aromatic ring.
Scientific Research Applications
2’,3’-Dichloro-5’-(difluoromethoxy)phenacyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 2’,3’-Dichloro-5’-(difluoromethoxy)phenacyl chloride exerts its effects involves its interaction with specific molecular targets. The phenacyl chloride moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-trifluoromethylpyridine: Similar in structure but contains a trifluoromethyl group instead of a difluoromethoxy group.
2,3-Dichloro-5-methoxyphenacyl chloride: Contains a methoxy group instead of a difluoromethoxy group.
Uniqueness
2’,3’-Dichloro-5’-(difluoromethoxy)phenacyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound’s stability and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-1-[2,3-dichloro-5-(difluoromethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F2O2/c10-3-7(15)5-1-4(16-9(13)14)2-6(11)8(5)12/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJZAUDURNTUSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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